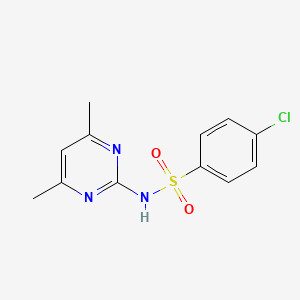
4-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4,6-dimethylpyrimidin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The sulfonamide group can participate in redox reactions, leading to the formation of sulfonic acids or sulfinamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides or amines.
Scientific Research Applications
4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical agents, particularly those with antibacterial properties.
Biological Studies: The compound is studied for its potential inhibitory effects on specific enzymes and biological pathways.
Material Science: It is used in the development of pH-sensitive hydrogels and other smart materials for biomedical applications.
Corrosion Inhibition: The compound has been investigated for its effectiveness as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal applications, the compound may inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. This inhibition disrupts the production of folate, leading to the suppression of bacterial growth and replication . In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties, commonly used in combination with trimethoprim.
Sulfadiazine: A sulfonamide used in the treatment of toxoplasmosis and other infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and other skin conditions.
Uniqueness
4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the chloro and pyrimidinyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H12ClN3O2S |
|---|---|
Molecular Weight |
297.76 g/mol |
IUPAC Name |
4-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H12ClN3O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,15,16) |
InChI Key |
JPYWNNRKLRWRBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-3-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B11171886.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B11171890.png)
![N-benzyl-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B11171893.png)
![2-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11171897.png)
![3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11171900.png)
![2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11171901.png)
![1-(4-methoxyphenyl)-5-oxo-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B11171917.png)

![4-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171928.png)
![N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide](/img/structure/B11171934.png)


![N-[4-(diethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11171958.png)

